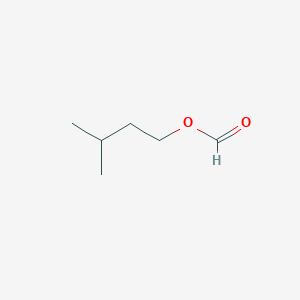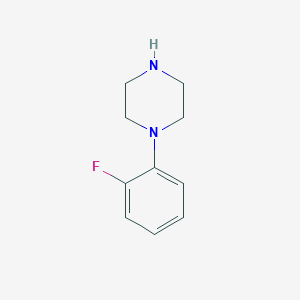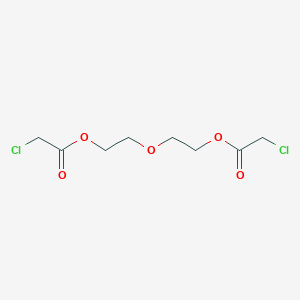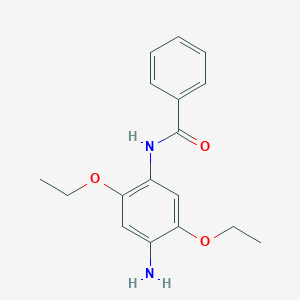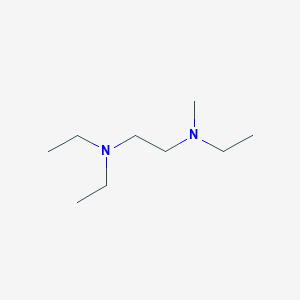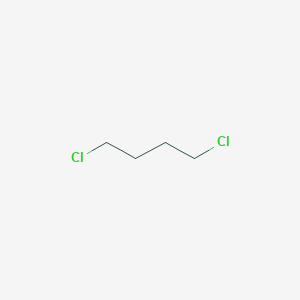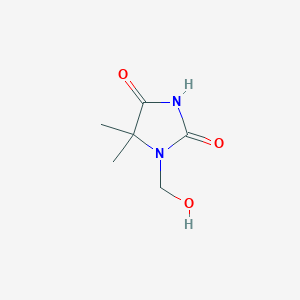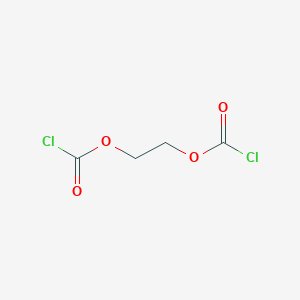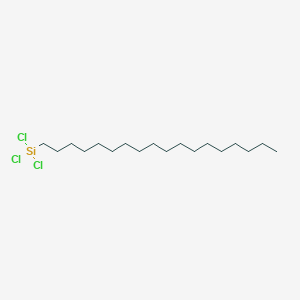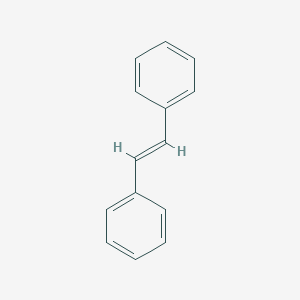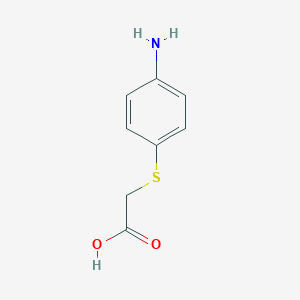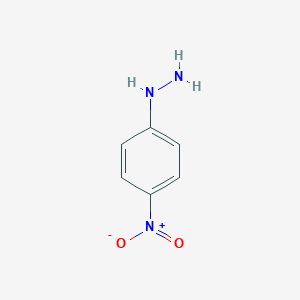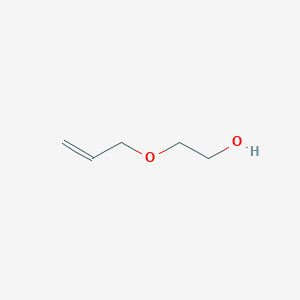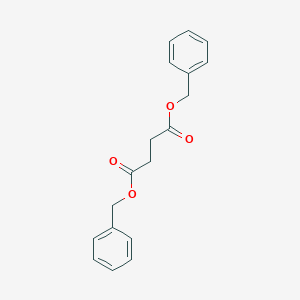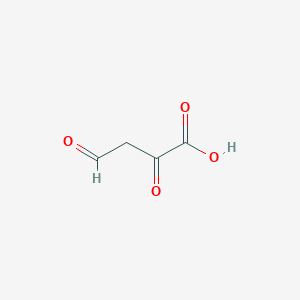
Formylpyruvate
説明
Formylpyruvate, also known as 2,4-Dioxobutanoic acid, is a chemical compound with the molecular formula C4H4O4 . It has an average mass of 116.072 Da and a monoisotopic mass of 116.010956 Da .
Synthesis Analysis
The synthesis of Formylpyruvate involves a series of biochemical reactions. In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). A product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC). The 3-(N-formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .Molecular Structure Analysis
The molecular structure of Formylpyruvate is represented by the formula C4H4O4 . The InChI representation of its structure is InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8) .Chemical Reactions Analysis
Formylpyruvate is involved in various chemical reactions. For instance, in the last step of glycolysis, Pyruvate kinase catalyzes the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid .Physical And Chemical Properties Analysis
Formylpyruvate has an average mass of 116.072 Da and a monoisotopic mass of 116.010956 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Sialic Acid Assay : β-Formylpyruvic acid, derived from sialic acids, is used in the thiobarbituric acid assay. This assay measures the release of bound sialic acid by sialidase and distinguishes sialic acids from other sugar acids found in bacteria (Warren, 1959).
Microbial Metabolism of Pyridine Ring : In the study of Agrobacterium sp. metabolism, formylpyruvate was identified as a metabolic product. The study sheds light on the microbial utilization of pyridine compounds, expanding the understanding of microbial metabolic pathways (Watson, Houghton, & Cain, 1974).
4-Hydroxyphenylpyruvate Dioxygenase Studies : Research on human liver 4-hydroxyphenylpyruvate dioxygenase provides insights into the enzyme's kinetics and reaction mechanisms, important for understanding metabolic disorders (Rundgren, 1977).
Spray Reagent for Sugars and Acids : β-Formylpyruvic acid from periodate oxidation products is used in assays for sugars and acids. This application in analytical chemistry enhances the detection and study of these compounds (Warren, 1960).
Formic Acid in Prebiotic Chemistry : Formic acid is investigated for its potential as a prebiotic reducing agent. Understanding its interactions and transformations, such as into formyl compounds, can shed light on early Earth chemistry and the origins of life (Sandoval & Young, 1973).
Copolymer Synthesis and Properties : The electrochemical synthesis of pyrrole–formyl pyrrole copolymer and its properties are studied for potential applications in sensors, showcasing the role of formylpyruvate derivatives in polymer science (Gholami, Moozarm Nia, & Alias, 2015).
Formyltetrahydrofolate Enzyme Function : The enzyme formyltetrahydrofolate hydrolase in Escherichia coli is studied for its role in balancing tetrahydrofolate pools, which is crucial for understanding cellular metabolism and its regulation (Nagy, Marolewski, Benkovic, & Zalkin, 1995).
将来の方向性
特性
IUPAC Name |
2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSWHPLZBZVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147808 | |
| Record name | 3-Formylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formylpyruvate | |
CAS RN |
1069-50-7 | |
| Record name | 3-Formylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Formylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



